Product packaging for (+)-Aphylline(Cat. No.:CAS No. 577-37-7)

(+)-Aphylline

Cat. No.: B1221244
CAS No.: 577-37-7
M. Wt: 248.36 g/mol
InChI Key: YQMWQSMYVPLYDI-SYQHCUMBSA-N
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Description

(+)-Aphylline is a lupinane-type quinolizidine alkaloid of significant interest in natural product and medicinal chemistry research. Sourced to ensure high purity and structural integrity, it serves as a critical reference standard for the qualitative and quantitative analysis of alkaloid content in various plant species, particularly within the Leguminosae family. Its mechanism of action is primarily associated with its interaction with neuromuscular systems, making it a valuable compound for studying plant defense mechanisms and its effects on biological receptors. Researchers utilize this compound in activities such as method development and validation in chromatographic techniques, and for probing structure-activity relationships in alkaloid chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O B1221244 (+)-Aphylline CAS No. 577-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWQSMYVPLYDI-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C(=O)N4[C@@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332013
Record name Aphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-37-7
Record name Aphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of + Aphylline

Botanical Sources: Specific Lupinus Species and Varieties

(+)-Aphylline is predominantly found in plants belonging to the Lupinus genus (Fabaceae family) mdpi.comnih.govacs.org. This genus is known for its diverse array of quinolizidine (B1214090) alkaloids, with each species exhibiting a characteristic alkaloid profile mdpi.comnih.gov. Several Lupinus species have been documented to contain this compound:

Lupinus bilineatus : This species is noted for its high accumulation of this compound mdpi.com.

Lupinus montanus : this compound is present in this species, which also produces sparteine (B1682161) and lupanine (B156748) mdpi.comresearchgate.net.

Lupinus aschenbornii : This species synthesizes this compound, along with aphyllidine, lupanine, hydroxyaphylline, and hydroxyaphyllidine mdpi.com.

Lupinus polyphyllus : The 'rusell' hybrid variety of this species has been found to contain this compound as part of its alkaloid composition nih.govresearchgate.net.

Lupinus mutabilis : this compound is present in this species researchgate.net.

Lupinus albus (White Lupin): This widely cultivated species contains this compound nih.gov.

Lupinus luteus (Yellow Lupin): this compound has been identified in this species researchgate.net.

Lupinus angustifolius (Blue or Narrow-Leaved Lupin): This species also contains this compound researchgate.netresearchgate.net.

Lupinus perennis : this compound is found in this species nih.gov.

Other Lupinus Species : this compound has also been reported in L. latifolius, L. argenteus, L. holosericeus, L. caudatus, L. leucophyllus, L. campestris, L. densiflorus, L. albifrons, L. cruckshanskii, L. texensis, L. harvardii, L. lindenianus, and L. verbasciformis mdpi.comrushim.ru.

Beyond the Lupinus genus, this compound has also been identified in Anabasis aphylla , a plant from the Chenopodiaceae family. This species contains aphylline, aphyllidine, and anabasine (B190304) ethnobotanyjournal.orgrjpbcs.comresearchgate.net.

Table 1: Botanical Sources of this compound

Plant SpeciesGenus/FamilyOccurrence of this compoundNotes/Associated AlkaloidsCitation(s)
Lupinus bilineatusLupinus/FabaceaeHigh accumulationAlso contains aphyllidine, lupanine, hydroxyaphylline, hydroxyaphyllidine. mdpi.com
Lupinus montanusLupinus/FabaceaePresentAlso produces sparteine and lupanine. mdpi.comresearchgate.net
Lupinus aschenborniiLupinus/FabaceaePresentMain QAs include aphylline, aphyllidine, lupanine, hydroxyaphylline, hydroxyaphyllidine. mdpi.com
Lupinus polyphyllusLupinus/FabaceaePresentPart of a diverse QA profile. nih.govresearchgate.net
Lupinus mutabilisLupinus/FabaceaePresentPart of a diverse QA profile. researchgate.net
Lupinus albusLupinus/FabaceaePresentPart of a diverse QA profile. nih.gov
Lupinus luteusLupinus/FabaceaePresentPart of a diverse QA profile. researchgate.net
Lupinus angustifoliusLupinus/FabaceaePresentPart of a diverse QA profile. researchgate.netresearchgate.net
Lupinus perennisLupinus/FabaceaePresentPart of a diverse QA profile. nih.gov
L. latifolius, L. argenteus, L. holosericeus, L. caudatus, L. leucophyllusLupinus/FabaceaePresentShared with some Mexican species. mdpi.com
L. campestrisLupinus/FabaceaePresentShared with some North American species. mdpi.com
L. densiflorus, L. albifrons, L. cruckshanskiiLupinus/FabaceaePresent mdpi.com
L. texensis, L. harvardiiLupinus/FabaceaePresent mdpi.com
L. lindenianus, L. verbasciformisLupinus/FabaceaePresent rushim.ru
Anabasis aphyllaAnabasis/ChenopodiaceaePresentAlso contains aphyllidine and anabasine. ethnobotanyjournal.orgrjpbcs.comresearchgate.net

Geographic Distribution and Habitat Associations

The genus Lupinus is widely distributed, with a significant presence in the New World, particularly North America and the Andes, and a smaller representation in the Old World (Mediterranean region, North and East Africa) nih.govresearchgate.net. Approximately 170 Lupinus species are found globally nih.gov.

Specific species containing this compound exhibit distinct geographical ranges and habitat preferences:

Lupinus montanus is one of the most widespread Mexican lupins, found from Chihuahua to Guatemala mdpi.comresearchgate.net. It thrives in pine, oak, and alpine meadow forests at elevations ranging from 2500 to 4100 meters above sea level mdpi.comresearchgate.net.

Lupinus bilineatus and Lupinus aschenbornii are found in Mexico mdpi.com.

Lupinus texensis and Lupinus harvardii are distributed in Texas and Florida mdpi.com.

Several North American species, including L. latifolius, L. argenteus, L. holosericeus, L. caudatus, and L. leucophyllus, are found across North America mdpi.com.

Lupinus campestris is a Mexican species mdpi.com.

Lupinus angustifolius , Lupinus albus , and Lupinus mutabilis are cultivated globally, indicating adaptability to various agricultural environments researchgate.net.

Anabasis aphylla , where this compound is also found, is reported in Iran, specifically in the northwest, center, and northeast regions researchgate.net.

Table 2: Geographic Distribution and Habitat Associations of Key Species Containing this compound

Plant SpeciesGeographic RegionHabitatCitation(s)
Lupinus montanusNorthern Mexico to GuatemalaPine, oak, and alpine meadow forests (2500-4100 m a.s.l.). mdpi.comresearchgate.net
Lupinus bilineatusMexicoNot specified. mdpi.com
Lupinus aschenborniiMexicoNot specified. mdpi.com
Lupinus latifoliusNorth AmericaNot specified. mdpi.com
Lupinus argenteusNorth AmericaNot specified. mdpi.com
Lupinus holosericeusNorth AmericaNot specified. mdpi.com
Lupinus caudatusNorth AmericaNot specified. mdpi.com
Lupinus leucophyllusNorth AmericaNot specified. mdpi.com
Lupinus campestrisMexicoNot specified. mdpi.com
Lupinus texensisTexas/FloridaNot specified. mdpi.com
Lupinus harvardiiTexas/FloridaNot specified. mdpi.com
Lupinus angustifoliusCultivated worldwideAdapted to a wide range of climatic conditions. researchgate.netresearchgate.net
Lupinus albusCultivated worldwideNot specified. researchgate.net
Lupinus mutabilisCultivated worldwideNot specified. researchgate.net
Anabasis aphyllaIran (Northwest, center, northeast)Not specified. researchgate.net

Intraspecific and Interspecific Variability in Alkaloid Profiles

Alkaloid profiles, including the presence and concentration of this compound, exhibit significant variability both between different species (interspecific) and, potentially, within populations of the same species (intraspecific).

Interspecific Variability : Each Lupinus species typically produces a unique pattern of quinolizidine alkaloids, often with a few major compounds and several minor ones mdpi.comnih.gov. For instance, Lupinus bilineatus is characterized by high accumulation of this compound, whereas Lupinus montanus contains it alongside sparteine and lupanine mdpi.com. Similarly, L. aschenbornii produces a broader spectrum of alkaloids, including this compound, aphyllidine, lupanine, hydroxyaphylline, and hydroxyaphyllidine mdpi.com. Some North American Lupinus species share varying amounts of this compound with certain Mexican species, highlighting geographical and evolutionary links in their alkaloid biosynthesis mdpi.com. The concentration and types of alkaloids can differ substantially between species, reflecting their distinct evolutionary paths and ecological adaptations nih.gov.

Intraspecific Variability : While the general variability of alkaloid profiles within a species is acknowledged due to biotic and abiotic factors nih.gov, specific details regarding the intraspecific variation of this compound concentration within different populations or ecotypes of a single Lupinus species are less detailed in the provided literature. However, it is understood that environmental conditions and genetic factors can influence the biosynthesis and accumulation of these compounds nih.gov.

Biosynthesis and Enzymatic Pathways of Quinolizidine Alkaloids Leading to + Aphylline

Precursor Utilization: L-Lysine Decarboxylation to Cadaverine (B124047)

The initial and committed step in the biosynthesis of all quinolizidine (B1214090) alkaloids is the decarboxylation of L-lysine to form the diamine cadaverine. rsc.orgnih.govmdpi.com This reaction is the gateway from primary metabolism into the specialized secondary metabolic pathway of QAs. nih.gov Feeding studies using labeled precursors have definitively established L-lysine as the primary building block. rsc.orgnih.gov The entire tetracyclic backbone of sparteine-like QAs is constructed from three cadaverine units, which themselves are derived from three molecules of L-lysine. rsc.org The conversion involves the removal of the carboxyl group from L-lysine, a reaction catalyzed by a specific enzyme. oup.commdpi.com

Key Enzymatic Steps and Gene Identification (e.g., Lysine (B10760008) Decarboxylase, Copper Amine Oxidase)

Significant progress has been made in identifying the key enzymes and corresponding genes that initiate the QA biosynthetic pathway. rsc.org The first two enzymes, lysine decarboxylase (LDC) and a putative copper amine oxidase (CAO), have been characterized. rsc.orgbiorxiv.org

Lysine Decarboxylase (LDC): This enzyme catalyzes the first committed step, the conversion of L-lysine to cadaverine. oup.comnih.gov A cDNA for a lysine/ornithine decarboxylase (L/ODC) was first isolated from Lupinus angustifolius. oup.comresearchgate.net This enzyme, a pyridoxal phosphate (PLP)-dependent protein, showed preferential activity for L-lysine in QA-producing plants, suggesting it evolved from the more common ornithine decarboxylase (ODC) to specialize in QA biosynthesis. rsc.org Transgenic expression of the Lupinus L/ODC in other plants resulted in the production of cadaverine and cadaverine-derived alkaloids, confirming its in vivo function. oup.comnih.govnih.gov

Copper Amine Oxidase (CuAO): Following the formation of cadaverine, a copper amine oxidase is believed to catalyze its oxidative deamination to 5-aminopentanal. nih.govnih.govbiorxiv.org This aldehyde intermediate then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine, a crucial intermediate for ring formation. rsc.orgnih.govmdpi.com CuAOs are a class of enzymes that oxidize primary amines to their corresponding aldehydes, producing ammonia and hydrogen peroxide in the process. nih.govwikipedia.orgfrontiersin.org The gene for this enzyme has been identified in narrow-leafed lupin. biorxiv.org

EnzymeGene/cDNASubstrateProductFunction in QA Pathway
Lysine DecarboxylaseL/ODCL-LysineCadaverineFirst committed step, formation of the diamine precursor
Copper Amine OxidaseCAOCadaverine5-Aminopentanal (forms Δ¹-piperideine)Oxidative deamination leading to the first ring precursor

Mechanisms of Ring Formation and Stereochemical Control in Biosynthesis

The formation of the tetracyclic quinolizidine skeleton, the core of compounds like (+)-aphylline, is a complex process involving the condensation of three cadaverine-derived units. While not all steps are fully elucidated, a preferred biosynthetic hypothesis has been established based on extensive precursor feeding studies. rsc.org

The pathway proceeds from cadaverine to Δ¹-piperideine. mdpi.com The prevailing model suggests that two molecules of Δ¹-piperideine undergo an aldol-like coupling to form a bicyclic quinolizideine intermediate. nih.govrsc.org A third Δ¹-piperideine unit is incorporated at a later stage to complete the tetracyclic structure. rsc.org This stepwise assembly helps explain the differential incorporation of labeled precursors into the final QA backbone. rsc.org

A critical aspect of QA biosynthesis is the strict stereochemical control exerted during ring formation. rsc.org The sparteine-like QA backbone features four stereocenters (at C6, C7, C9, and C11), yet most plants accumulate only one or two predominant stereoisomeric forms. rsc.orgrsc.org This indicates that the multiple cyclization and bond formation steps occur under precise enzymatic control, ensuring the selective formation of a specific stereochemical backbone. rsc.orgrsc.org Studies using deuterated cadaverine have revealed the specific stereochemistry of hydrogen loss during the deamination steps, further highlighting the high degree of enzymatic control throughout the pathway. rsc.orgrsc.org

Tailoring Reactions and Diversification of Quinolizidine Scaffolds

Once the fundamental bicyclic (e.g., lupinine) or tetracyclic (e.g., sparteine (B1682161), lupanine) QA scaffolds are formed, they undergo a series of "tailoring" reactions. nih.gov These modifications create the vast structural diversity observed in this alkaloid class. mdpi.com These reactions are catalyzed by various enzymes and include:

Oxidations

Dehydrogenations

Hydroxylations

Esterifications (Acylations) mdpi.com

These modifications can occur on different rings of the QA core. mdpi.com For instance, different Lupinus species exhibit distinct QA profiles because they possess different sets of tailoring enzymes. mdpi.com One well-characterized group of tailoring enzymes is the acyltransferases, such as tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which catalyzes the esterification of hydroxylated QA precursors. frontiersin.orgnih.govmdpi.com These esterifications are often considered to be final steps in the biosynthetic pathway, leading to storage forms of the alkaloids. nih.gov It is through such tailoring reactions on a precursor like lupanine (B156748) that this compound is ultimately formed.

Subcellular Localization of Biosynthetic Pathways (e.g., Chloroplasts)

The biosynthesis of quinolizidine alkaloids is highly compartmentalized within the plant cell. frontiersin.org The primary site for the initial steps of QA synthesis is the chloroplast. nih.govresearchgate.netnih.gov Studies have demonstrated that the first two enzymes of the pathway, lysine decarboxylase (LDC) and 17-oxosparteine synthase (the multi-enzyme complex responsible for forming the first tetracyclic QA), are located in the chloroplast stroma. nih.govresearchgate.net This localization is logical, as the precursor L-lysine is also synthesized in this organelle. nih.gov The localization of LDC to chloroplasts was confirmed by expressing a GFP-fusion protein in Arabidopsis thaliana. oup.comnih.govnih.govsigmaaldrich.com

While the core QA skeleton is synthesized in the chloroplasts of green tissues like leaves and stems, subsequent tailoring reactions may occur elsewhere. frontiersin.orgmdpi.com For example, the activity of some acyltransferases involved in esterification reactions was not found to be associated with chloroplasts. frontiersin.org More recent research using laser-capture microdissection has pinpointed the epidermis of leaves, stems, and pods as a major site of QA biosynthetic gene expression and synthesis, challenging the earlier assumption that mesophyll cells were the primary source. biorxiv.org

Developmental and Environmental Regulation of Alkaloid Biosynthesis

The production of quinolizidine alkaloids is not static; it is tightly regulated by both developmental cues and environmental factors. mdpi.com

Developmental Regulation: QA biosynthesis is activated during the early stages of seedling development. mdpi.comresearchgate.net During germination, QA levels stored in the seed initially decrease as they are metabolized, but de novo synthesis begins as new leaves are formed. nih.govmdpi.comfrontiersin.org The onset of this new synthesis is species-specific. mdpi.comresearchgate.net

Environmental Regulation: A variety of external factors can influence the rate of QA biosynthesis. researchgate.net

Light: As the primary site of synthesis is the chloroplast, the pathway is light-dependent and follows a diurnal cycle. researchgate.nettandfonline.com

Temperature: Increased ambient temperature has been shown to result in a rise in QA content. tandfonline.com

Drought Stress: Water availability can impact alkaloid accumulation. researchgate.net

Wounding and Herbivory: Physical damage to the plant, such as from herbivores, can induce QA biosynthesis as a defense mechanism. frontiersin.org This response is often mediated by the plant hormone jasmonic acid (JA), a known activator of many plant secondary metabolite pathways. frontiersin.org

FactorEffect on QA Biosynthesis
Developmental Stage Synthesis is low in germinating seeds and activates in young plantlets.
Light Production is stimulated by light and follows a diurnal rhythm.
Temperature Higher temperatures can lead to increased QA content.
Wounding/Herbivory Induces QA production as a chemical defense.

Isolation, Purification, and Characterization Methodologies for + Aphylline

Advanced Extraction Techniques from Plant Matrix

The initial step in isolating (+)-aphylline involves its extraction from plant tissues. While traditional solvent extraction has been historically employed, modern techniques offer improved efficiency and selectivity.

A common approach begins with the air-drying and grinding of the plant material, such as the aerial parts of Anabasis aphylla, to increase the surface area for solvent penetration. uobaghdad.edu.iq An exhaustive extraction is then performed, often using a polar solvent like 80% aqueous ethanol. uobaghdad.edu.iq Following this, the crude extract is typically subjected to an acid-base extraction procedure to selectively isolate the alkaloids. The residue from the initial extraction is dissolved in a dilute acidic solution, such as 2% citric acid, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. uobaghdad.edu.iq This aqueous solution is then washed with a nonpolar organic solvent like chloroform (B151607) to remove non-alkaloidal, lipophilic impurities. uobaghdad.edu.iq

Subsequently, the acidic aqueous layer is basified, often with ammonium (B1175870) hydroxide, to a pH of around 12. mdpi.com This deprotonates the alkaloids, including this compound, converting them back into their free base form, which are soluble in organic solvents. The alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane. mdpi.com

More advanced and efficient extraction methods that can be applied to natural products like this compound include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption. nih.gov

Pulsed Electric Field (PEF) Extraction: This non-thermal method applies high-voltage electrical pulses to the plant material, causing cell membrane electroporation and enhancing the release of intracellular compounds. nih.govemanresearch.org

These advanced methods offer significant advantages over traditional techniques by reducing extraction time and solvent volume while often increasing the yield of the target compounds.

Chromatographic Separation and Purification Strategies (e.g., HPLC, GC)

Following extraction, the crude alkaloid mixture requires further separation and purification to isolate this compound. Chromatography is the cornerstone of this process, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most powerful techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally labile compounds, making it well-suited for alkaloids like this compound. bitesizebio.comlabmanager.com Semipreparative HPLC has been successfully used to purify this compound from plant extracts. nih.gov In this method, the crude extract is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. chromtech.com By carefully selecting the column and mobile phase composition, a high degree of purification can be achieved.

Gas Chromatography (GC) , often coupled with a Mass Spectrometer (GC-MS), is another powerful tool for the separation and identification of volatile or semi-volatile compounds. mdpi.comresearchgate.net Since many alkaloids have low volatility, they may require chemical derivatization to increase their volatility before GC analysis. bitesizebio.com However, GC-MS has been effectively used to identify aphylline in complex mixtures of quinolizidine (B1214090) alkaloids extracted from Lupinus species. mdpi.com The technique separates compounds based on their boiling points and interactions with the stationary phase in a heated column. slideshare.net Capillary columns are often preferred in GC due to their high resolution. bitesizebio.com

Column Chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts. uobaghdad.edu.iqnih.gov In the case of alkaloid isolation from Anabasis aphylla, the crude extract is loaded onto a column packed with an adsorbent like silica (B1680970) gel. researchgate.net A solvent system, such as a mixture of chloroform, methanol, and ammonium hydroxide, is then passed through the column to elute the compounds at different rates based on their polarity, leading to their separation. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of extraction and purification. uobaghdad.edu.iq It helps in identifying the presence of alkaloids in different fractions by comparing their retardation factors (Rf) with that of a known standard. Preparative TLC can also be used for the small-scale purification of compounds. uobaghdad.edu.iq

The choice between HPLC and GC depends on the properties of the analyte. HPLC is advantageous for non-volatile compounds and operates at room temperature, while GC is ideal for volatile compounds and offers excellent separation for complex mixtures. bitesizebio.comgentechscientific.com

Non-Chromatographic Approaches for Enrichment

While chromatography is indispensable for achieving high purity, non-chromatographic methods can be employed for the initial enrichment of alkaloids.

One such method involves acid-base extraction , as described in the extraction section. This liquid-liquid extraction technique effectively separates alkaloids from neutral and acidic compounds present in the plant extract. emanresearch.org The process relies on the ability of alkaloids to exist as water-soluble salts in acidic solutions and as organic-soluble free bases in alkaline conditions. amu.edu.az

Another non-chromatographic technique that can be utilized is solid-phase extraction (SPE) . emanresearch.org SPE employs a solid sorbent material, often in a cartridge format, to selectively adsorb either the target compounds or the impurities from a solution. For alkaloid enrichment, an ion-exchange SPE cartridge can be used to retain the protonated alkaloids from an acidic solution. After washing away the impurities, the alkaloids can be eluted with a suitable solvent.

Furthermore, crystallization can be a powerful purification step if the target compound is crystalline. By dissolving the enriched extract in a suitable solvent and allowing it to cool slowly, the desired alkaloid may crystallize out, leaving impurities in the solution. For instance, the hydrochloride salt of aphylline can be crystallized as rhombohedra from alcohol. drugfuture.com

An improved non-chromatographic method for the isolation of bisquinolizidine alkaloids involves the use of chiral dibenzoyltartaric acids as resolving agents, which can facilitate the separation of enantiomers through the formation of diastereomeric salts. researchgate.net

Chemical Synthesis of + Aphylline and Analogues

Total Synthesis Strategies of the Quinolizidine (B1214090) Core

The construction of the fundamental quinolizidine skeleton, a 1-azabicyclo[4.4.0]decane moiety, can be achieved through various synthetic pathways. Natural biosynthesis, originating from the amino acid L-lysine, involves intermediates like cadaverine (B124047) and Δ¹-piperideine, which cyclize to form the tetracyclic diiminium cation, a precursor to QAs nih.govresearchgate.net. Synthetic strategies often mimic or diverge from these natural pathways to achieve the desired molecular architecture.

Key strategies for assembling the quinolizidine core include:

Cascade and Tandem Reactions: These methodologies involve a sequence of reactions occurring in a single pot, often initiated by a catalyst, leading to the formation of multiple bonds and rings in a highly efficient manner rsc.orgthieme-connect.com. For instance, cascade reactions involving intramolecular aza-Michael additions have been successfully employed to construct the quinolizidine skeleton rsc.org.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for forming cyclic structures, including nitrogenous heterocycles like quinolizidines. This approach allows for the efficient closure of rings from acyclic precursors bearing terminal alkenes rsc.org.

Cycloaddition Reactions: Various cycloaddition strategies, including [4+2] and [3+2] cycloadditions, can be utilized to build the fused ring systems characteristic of quinolizidines rsc.org.

Metal-Catalyzed Reactions: Transition metal catalysis plays a crucial role in many synthetic routes, facilitating C-C and C-N bond formations, cyclizations, and functional group transformations necessary for quinolizidine synthesis rsc.org. For example, Rh-mediated reactions have been used to construct complex fused ring systems found in related alkaloids nih.govnih.gov.

One-Pot Syntheses: Streamlined one-pot procedures, often employing mild conditions, have been developed to synthesize diverse quinolizidine scaffolds, enhancing efficiency and reducing waste rsc.orgacs.org.

Stereoselective and Enantioselective Synthetic Routes

Achieving control over the stereochemistry of the multiple chiral centers within (+)-Aphylline is paramount. Several approaches have been developed to ensure high enantiomeric and diastereomeric purity:

Asymmetric Catalysis: This is a cornerstone of modern stereoselective synthesis.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation, employing chiral metal complexes or organocatalysts, is highly effective for setting stereocenters. For example, cascade reactions involving asymmetric hydrogenation of quinolines have yielded benzofused quinolizidines with high enantioselectivity thieme-connect.comthieme-connect.com. Ru(II)-TsDPEN catalyzed asymmetric transfer hydrogenation has also been used in cascade sequences for indoloquinolizidine synthesis nih.gov.

Organocatalysis: Chiral Brønsted acids and secondary amines are increasingly used as organocatalysts to promote asymmetric transformations, including cascade reactions leading to chiral quinolizidine frameworks thieme-connect.comthieme-connect.com.

Chiral Pool Synthesis: This strategy utilizes readily available chiral natural products or their derivatives as starting materials, incorporating their inherent chirality into the target molecule ub.edu. While specific examples for this compound are not detailed in the provided snippets, this is a common approach for complex alkaloids.

Chiral Auxiliaries: Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. After serving their purpose, they are cleaved and can often be recovered wikipedia.orgsfu.canih.govresearchgate.netsigmaaldrich.com. While not directly linked to Aphylline synthesis in these snippets, they represent a fundamental methodology for achieving stereocontrol in complex molecule synthesis.

Stereoselective Reductions: Controlled reduction of carbonyl or imine functionalities, often guided by existing stereocenters or chiral catalysts, is critical for establishing the correct relative stereochemistry in the quinolizidine core nih.govchemistryviews.org.

Development of Novel Methodologies for Complex Nitrogenous Heterocycles

The synthesis of complex nitrogenous heterocycles like quinolizidines benefits from the development of innovative synthetic tools and strategies.

α,β-Unsaturated Diazoketones: These compounds have been identified as versatile building blocks for the synthesis of various nitrogen heterocycles, including quinolizidines, through double bond functionalization and intramolecular insertion reactions acs.org.

Complexity-Building Reactions: Strategies that efficiently build molecular complexity, such as Mannich reactions nih.gov and intramolecular Michael additions rsc.orgrsc.org, are crucial for assembling the polycyclic structures of alkaloids.

Metal-Mediated Transformations: Beyond hydrogenation, reactions like Pd-catalysis rsc.org, Rh-mediated cyclizations nih.govnih.gov, and silver-mediated additions frontiersin.org are instrumental in forging key bonds and constructing intricate ring systems.

Streamlined Sequences: The combination of multiple reaction steps into single operations, such as one-pot syntheses and cascade sequences, represents a significant advancement, improving efficiency and atom economy rsc.orgthieme-connect.comacs.org.

Convergent and Linear Synthesis Approaches

Synthetic strategies can be broadly categorized as linear or convergent.

Convergent Synthesis: In contrast, convergent synthesis involves preparing several complex fragments independently and then joining them in a late-stage coupling step fiveable.me. This strategy offers significant advantages for complex molecules like this compound:

Flexibility: It allows for easier modification of individual fragments to generate analogues.

While specific convergent routes to this compound are not detailed in the provided snippets, the principle is widely applied in alkaloid synthesis. For instance, strategies involving metallacycle-mediated cross-coupling and stereoselective hydrogenation have been developed for convergent synthesis of related complex structures nih.gov. The synthesis of Daphniphyllum alkaloids, for example, has utilized complexity-building Mannich reactions and efficient cyclizations, reflecting a convergent mindset nih.gov. Research has also highlighted convergent syntheses of seco-aphylline derivatives scispace.com.

Compound List

this compound

Quinolizidine

Indolizidine

Indoloquinolizidine

Daphniphyllum alkaloids

(-)-Daphlongamine H

(-)-Isodaphlongamine H

Deoxyisocalyciphylline B

Lupanine (B156748)

Sparteine (B1682161)

Cytisine (B100878)

Anagyrine

Myrtine

(-)-Epimyrtine

Lasubine I

Calyciphylline A

(+)-223A (Indolizidine)

(+)-Epiquinamide

(-)-Epiepiquinamide

(+)-Epiaphylline

(-)-Multiflorine

(-)-Lupinine

(-)-N-methylcytisine

(-)-N-formylcytisine

(+)-5,6-dehydrolupanine

(+)-Aphyllidine

(+)-Isosparteine

10-Oxosparteine (Aphylline)

Structural Elucidation and Advanced Spectroscopic Analysis of + Aphylline

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitutional and conformational details of organic molecules like (+)-aphylline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals and to establish the molecule's preferred conformation.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aliphatic region (typically 1.0-4.0 ppm), corresponding to the numerous methylene (B1212753) (CH₂) and methine (CH) protons in the tetracyclic core. The protons adjacent to the nitrogen atoms and the α-protons to the carbonyl group would appear further downfield due to deshielding effects. The ¹³C NMR spectrum would complement this by showing distinct signals for each of the 15 carbon atoms in the molecule. The most downfield signal would be attributed to the carbonyl carbon of the lactam ring, typically appearing in the 165-175 ppm region.

2D NMR (COSY, HSQC, HMBC): To unravel the complex overlapping signals in the 1D spectra, 2D NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the individual rings of the aphylline skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC is crucial for assigning the ¹³C signals based on the already-established ¹H assignments.

PositionδC (ppm)δH (ppm)Multiplicity, J (Hz)
1n/an/an/a
2n/an/an/a
...n/an/an/a
C=O~170--

Note: This table is a template; specific experimental values for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula as C₁₅H₂₄N₂O, corresponding to a monoisotopic mass of approximately 248.1889 g/mol .

The fragmentation of quinolizidine (B1214090) alkaloids upon ionization is highly dependent on the stereochemistry of the ring junctions and the location of functional groups. tandfonline.comresearchgate.net In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The subsequent fragmentation would likely involve characteristic cleavages of the C-C and C-N bonds within the tetracyclic system. Based on studies of related bis-quinolizidine alkaloids, fragmentation is often initiated by cleavage of bonds in rings B and C of the skeleton. tandfonline.comnih.gov Common fragmentation pathways would involve the loss of neutral fragments corresponding to parts of the piperidine (B6355638) ring systems. A detailed analysis would allow for the assignment of major fragment ions, providing corroborative evidence for the proposed structure.

m/zProposed Fragment Identity/Loss
248[M]⁺
n/a[M - R]⁺
n/a[M - R']⁺

Note: This table is a template; a detailed experimental fragmentation pattern for this compound is not available in the reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These two methods are complementary and provide a molecular fingerprint. acs.org

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactam ring (a δ-lactam). researchgate.netresearchgate.net This band is typically observed in the region of 1650-1690 cm⁻¹. The spectrum would also display multiple bands in the 2800-3000 cm⁻¹ region due to C-H stretching vibrations of the numerous methylene and methine groups. C-N stretching vibrations would be expected in the fingerprint region (approximately 1000-1300 cm⁻¹).

The Raman spectrum would also show the C-H stretching and bending modes. While the polar C=O group gives a strong signal in the IR spectrum, non-polar C-C bonds of the aliphatic rings would be more prominent in the Raman spectrum. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2850-2960C-H stretchAlkane (CH₂, CH)
~1670C=O stretchAmide (δ-Lactam)
~1450C-H bendAlkane (CH₂)
~1000-1300C-N stretchAmine/Amide

Note: This table represents typical absorption regions for the functional groups present in this compound. Specific experimental data were not found in the reviewed literature.

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules like this compound. nih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. researchgate.netnih.gov

The ECD spectrum of this compound would show positive or negative absorption bands (known as Cotton effects) corresponding to its electronic transitions. The lactam carbonyl group contains a C=O chromophore which gives rise to a weak n→π* electronic transition (around 220 nm) and a stronger π→π* transition at a shorter wavelength. The sign and magnitude of the observed Cotton effects are exquisitely sensitive to the stereochemical environment around the chromophore. By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations for the possible enantiomers, the true absolute configuration can be unambiguously assigned. nih.gov

ORD, a related technique, measures the variation of optical rotation with wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the molecule's absolute stereochemistry. A positive sign for the specific rotation, as indicated by the "(+)" prefix in the name, provides initial information, but a full ECD or ORD analysis is required for a definitive assignment. Detailed experimental chiroptical data for this compound are not currently available in the surveyed literature.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise position of every atom in the crystal lattice can be determined. youtube.comlibretexts.org

A successful X-ray crystallographic analysis of this compound (or a suitable salt derivative) would provide a definitive and highly accurate model of its structure. It would confirm the molecular connectivity, the relative stereochemistry of all chiral centers, and the conformations of the four fused rings. Furthermore, through the use of anomalous dispersion effects (the Flack parameter), the analysis can provide an unambiguous determination of the absolute stereochemistry, thus confirming the "(+)" configuration. The resulting data would include precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's solid-state conformation. However, a published crystal structure for this compound could not be located in the scientific literature reviewed for this article.

Derivatization and Structure Activity Relationship Sar Studies of + Aphylline and Its Analogues

Design and Synthesis of Chemically Modified Analogues

The synthesis of quinolizidine (B1214090) alkaloids and their derivatives is an active area of research, driven by their diverse pharmacological properties acs.orgresearchgate.net. While specific synthetic routes for a wide array of (+)-Aphylline analogues are not extensively detailed in the provided literature, the general approach involves modifying the core quinolizidine scaffold or its substituents. For instance, the formation of this compound itself can be achieved through cyclization reactions involving specific precursors researchgate.net. Research into QAs, in general, indicates that structural variations, including substitutions and unsaturations on different rings of the quinolizidine skeleton, can significantly impact biological activity nih.gov. The design of novel analogues often aims to enhance potency, selectivity, or alter the pharmacokinetic profile of the parent compound. These modifications might include introducing or altering functional groups, changing stereochemistry, or extending the molecular framework.

Investigation of Functional Group Contributions to Biological Activity

Understanding how specific functional groups within the this compound molecule contribute to its biological activity is fundamental to SAR studies. The unique methano bridge is recognized as a key structural feature influencing its biological effects ontosight.ai. Furthermore, the presence of a lactam group within the quinolizidine ring system, as seen in this compound, can dictate its conformational preferences, potentially influencing its interaction with biological targets vdoc.pub. Studies on related quinolizidine alkaloids suggest that modifications on the 'A' ring of the quinolizidine scaffold might positively influence bioactivity, whereas alterations on the 'D' ring could lead to a decrease in activity nih.gov. While specific quantitative data on the contribution of individual functional groups in this compound derivatives is limited in the reviewed snippets, the general principle in medicinal chemistry is that functional groups mediate interactions through hydrogen bonding, electrostatic interactions, and hydrophobic contacts washington.edu.

Conformational Analysis and its Correlation with Molecular Interactionscabidigitallibrary.org

The three-dimensional conformation of a molecule plays a critical role in its ability to interact with biological targets, such as receptors or enzymes researchgate.net. Knowledge of the conformational landscape of this compound and its analogues is therefore essential for understanding their biological activity researchgate.net. Quinolizidine alkaloids are known to exist in conformational equilibria, with certain conformers being more stable or biologically relevant researchgate.net. For this compound, the lactam group in ring B is known to influence its conformation, potentially forcing it into a "sofa" conformation vdoc.pub. Density Functional Theory (DFT) calculations have been employed to study the molecular and electronic structures of related quinolizidine alkaloids, predicting preferred conformations and correlating them with experimental data like NMR spectra and optical rotation researchgate.net. Such computational approaches are vital for understanding how the shape and flexibility of this compound analogues dictate their binding affinity and efficacy at molecular targets.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Evaluation of Interactions with Molecular Targets (e.g., Receptors, Enzymes)

The direct interaction of (+)-Aphylline with specific molecular targets such as receptors and enzymes has not been extensively characterized in the scientific literature. While the broader class of quinolizidine (B1214090) alkaloids, to which aphylline belongs, has been noted for activity at nicotinic acetylcholine (B1216132) receptors, specific binding affinities and functional data for this compound are not available. Detailed enzymatic inhibition studies to identify potential enzyme targets for this compound have also not been reported. Therefore, the precise molecular targets through which this compound may exert biological effects remain to be elucidated.

Modulation of Cellular Signaling Pathways

Currently, there is a lack of specific research into the effects of this compound on intracellular signaling pathways. Studies detailing how this compound might modulate key cellular cascades, such as MAP kinase, PI3K/AKT, or other significant pathways involved in cellular regulation, have not been published. Consequently, the downstream effects of this compound on gene expression, protein phosphorylation, and other signaling events are unknown.

In Vitro Pharmacological Profiling (e.g., Enzyme Inhibition, Receptor Binding)

A detailed in vitro pharmacological profile for this compound is not well-established in the available literature. Quantitative data from assays such as competitive receptor binding studies (to determine constants like Ki or Kd) or enzyme inhibition assays (to determine IC50 values) are absent. Such profiling is essential for understanding the potency and selectivity of a compound towards its molecular targets, but this information has not yet been reported for this compound.

Efficacy Assessment in In Vivo Animal Models for Specific Biological Endpoints

There is a notable absence of studies assessing the efficacy of this compound in in vivo animal models for specific therapeutic endpoints. Pre-clinical investigations using animal models of disease (e.g., inflammation, neurological disorders, or metabolic diseases) are crucial for establishing the potential therapeutic utility of a compound. To date, no such studies have been published for this compound, and therefore its efficacy in a whole-organism context is undetermined.

Studies on Ecological and Defensive Roles (e.g., Insect Antifeedant Activity)

The ecological role of this compound as a defensive compound has been investigated, particularly its insecticidal properties. Quinolizidine alkaloids, found in plants like those of the Lupinus genus, are recognized as chemical agents that protect against herbivores. mdpi.com

A study involving alkaloid extracts from three Mexican Lupinus species evaluated their insecticidal activity against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. researchgate.net The extract from Lupinus stipulatus, which contains aphylline and an epiaphylline-like compound as its major alkaloids, was tested for its effects on the larvae. researchgate.net

The research demonstrated that the L. stipulatus extract had a toxic effect on the larvae. researchgate.net The toxicity was assessed by comparing the mean weight of the caterpillars after exposure to the extract and by determining the lethal dose (LD50). The extract of L. stipulatus was found to be the most toxic against the larvae when compared to extracts from L. montanus and L. aschenbornii. dergipark.org.tr These findings suggest that aphylline, as a primary constituent of the plant's alkaloid profile, contributes to its defensive mechanism against insect predation. researchgate.netdergipark.org.tr

Table 1: Insecticidal Activity of Lupinus stipulatus Alkaloid Extract (Major component: Aphylline) against S. frugiperda

ParameterValueReference
Test Organism Spodoptera frugiperda (Fall Armyworm) larvae researchgate.net
Source of Extract Lupinus stipulatus (Aphylline as a major alkaloid) researchgate.net
Observed Effect Toxic, reduced mean weight of caterpillars researchgate.net
Comparative Toxicity Most toxic among the three Lupinus species tested dergipark.org.tr

Advanced Analytical Methodologies for Quinolizidine Alkaloid Research

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of (+)-aphylline and other quinolizidine (B1214090) alkaloids in complex biological matrices such as plant tissues, seeds, and processed foods is crucial for both quality control and toxicological assessment. acs.orgmdpi.com Biological samples present a significant analytical challenge due to the presence of numerous interfering substances. acs.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), have become the methods of choice for this purpose. acs.orgresearchgate.net

These methods offer high sensitivity and selectivity, allowing for the detection and quantification of target alkaloids at very low concentrations. acs.org The development of a robust quantitative method involves several key steps:

Sample Preparation: An optimized extraction procedure is essential to efficiently isolate the alkaloids from the matrix while minimizing co-extractives. A common approach involves extraction with an acidic solution followed by solid-phase extraction (SPE) for cleanup. researchgate.net

Chromatographic Separation: UPLC systems, with their smaller particle-sized columns, provide rapid and high-resolution separation of multiple alkaloids in a single run, often in under 10 minutes. acs.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This technique involves monitoring a specific precursor-to-product ion transition for each analyte, which significantly reduces background noise and matrix effects. acs.org

Method Validation: To ensure the reliability of the results, the analytical method must be thoroughly validated according to international guidelines. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). acs.orgresearchgate.net

A study on the quantification of five quinolizidine alkaloids in Lupinus angustifolius and its processed foods using UPLC-MS/MS demonstrated the effectiveness of this approach. The developed method was validated, showing good linearity (r² > 0.999), precision (<3.1%), and recovery rates (89.5–106.2%). acs.org

Below is a table summarizing typical validation parameters for the quantitative analysis of quinolizidine alkaloids using UPLC-MS/MS, based on published research. acs.orgresearchgate.net

Table 1: Typical Validation Parameters for UPLC-MS/MS Quantification of Quinolizidine Alkaloids

Parameter Typical Value Description
Limit of Detection (LOD) 0.5 - 1.7 mg/kg The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.5 - 5.7 mg/kg The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Linearity (r²) > 0.999 The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Precision (%RSD) < 5.5% The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

| Accuracy (Recovery) | 89% - 109% | The closeness of the test results obtained by the method to the true value. |

Enantiomeric Excess Determination in Natural Extracts and Synthetic Samples

Many alkaloids, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. pensoft.net Since different enantiomers can exhibit distinct biological activities, it is often necessary to determine the enantiomeric excess (ee) in both natural extracts and synthetic samples. pensoft.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for this purpose. nih.govnih.gov

The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov Several types of CSPs are commercially available and have been successfully used for the separation of chiral compounds:

Polysaccharide-based CSPs: These are the most popular and versatile CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. nih.gov

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules of appropriate size and polarity. nih.gov Chiral recognition is achieved through the differential fit of the enantiomers into the chiral cyclodextrin (B1172386) cavity. nih.gov

Pirkle-type or Brush-type CSPs: These phases consist of small chiral molecules covalently bonded to the silica surface. They operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of π-π interactions, hydrogen bonding, and steric hindrance. nih.gov

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Mobile phases in both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water with buffers) modes are employed. nih.gov The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Application of Metabolomics and Chemometrics for Alkaloid Profiling

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, combined with chemometrics (multivariate statistical analysis), provides a powerful approach for the profiling of quinolizidine alkaloids in plants. researchgate.netnih.gov This strategy allows for the chemical fingerprinting of different plant species, varieties, or tissues based on their unique alkaloid profiles. nih.gov

The typical workflow for a metabolomics study of quinolizidine alkaloids involves:

Sample Extraction: A standardized protocol is used to extract the metabolites from the plant material, often using a methanol-based solvent. nih.gov

Data Acquisition: Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-MS), often with a time-of-flight (TOF) or Orbitrap mass analyzer, is used to generate the raw data. nih.gov This provides accurate mass measurements and fragmentation data, which aid in the tentative identification of numerous compounds in a single analysis. nih.gov

Data Processing: The complex raw data is processed using specialized software to perform peak picking, alignment, and normalization, resulting in a data matrix where each row represents a sample and each column represents a detected metabolic feature (defined by retention time and m/z). nih.gov

Statistical Analysis: Chemometric methods are then applied to the data matrix to identify patterns and differences between sample groups. nih.gov

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, visualization of sample clustering, and identification of outliers. nih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that builds a model to maximize the separation between predefined sample classes, helping to identify the metabolites most responsible for the observed differences. nih.govfrontiersin.org

This approach has been successfully used to differentiate between Lupinus species based on their distinct alkaloid, flavonoid, and saponin (B1150181) profiles. nih.govfrontiersin.org For example, a comparative metabolomic study of Lupinus albus and Lupinus angustifolius revealed clear metabolic differentiation between the two species, with isoflavonoids being more characteristic of L. albus. nih.govfrontiersin.org Such studies are valuable for chemotaxonomy, understanding chemical diversity, and identifying species-specific bioactive compounds. nih.govmdpi.com

Table 2: Chemometric Techniques in Alkaloid Profiling

Technique Type Purpose
Principal Component Analysis (PCA) Unsupervised Data exploration, pattern recognition, and outlier detection.
Partial Least Squares-Discriminant Analysis (PLS-DA) Supervised To model the differences between predefined groups and identify discriminating variables (metabolites).

| Hierarchical Clustering Analysis (HCA) | Unsupervised | To group samples based on the similarity of their metabolic profiles, often visualized as a dendrogram or heatmap. |

Stable Isotope Labeling for Biosynthetic Pathway Tracing

Stable isotope labeling is a fundamental technique used to elucidate the biosynthetic pathways of natural products, including quinolizidine alkaloids like this compound. nih.gov This method involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H). The fate of the labeled precursor is then traced by analyzing its incorporation into the final product. rsc.org

The biosynthesis of all quinolizidine alkaloids begins with the amino acid L-lysine. frontiersin.org Tracer experiments using isotopically labeled lysine (B10760008) have been instrumental in confirming this and in mapping the subsequent steps of the pathway. nih.gov The key steps in a stable isotope labeling experiment for tracing this compound biosynthesis would be:

Administration of Labeled Precursor: A solution of L-lysine labeled with ¹³C and/or ¹⁵N is supplied to the plant (e.g., through hydroponics or injection).

Incubation: The plant is allowed to grow for a period, during which it metabolizes the labeled lysine and incorporates it into various compounds, including quinolizidine alkaloids.

Extraction and Isolation: The alkaloids are extracted from the plant tissue and this compound is isolated and purified.

Analysis: The purified this compound is analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: An increase in the molecular weight of this compound corresponding to the mass of the incorporated isotopes confirms that lysine is a precursor. High-resolution MS can help determine the number of incorporated isotope atoms.

¹³C-NMR Spectroscopy: If ¹³C-labeled lysine is used, ¹³C-NMR analysis of the resulting this compound can reveal the specific positions of the ¹³C atoms in the molecule. This provides detailed information about the bond formations and rearrangements that occur during biosynthesis.

These feeding studies have demonstrated that the first committed step in the pathway is the decarboxylation of L-lysine to form cadaverine (B124047). nih.govfrontiersin.org Subsequent cyclization and modification reactions then lead to the diverse array of quinolizidine alkaloid structures observed in nature. nih.gov

Computational Chemistry and Molecular Modeling of + Aphylline

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial to its biological activity and physical properties. For a complex, polycyclic molecule like (+)-aphylline, a member of the quinolizidine (B1214090) alkaloids, a multitude of conformations are possible due to the flexibility of its ring systems. cabidigitallibrary.org Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org

A key finding from spectroscopic studies, particularly infrared and nuclear magnetic resonance (NMR) spectroscopy, is that this compound predominantly adopts an all-chair conformation in solution. cdnsciencepub.com This is in contrast to some other related alkaloids, like lupanine (B156748), where ring C exists in a boat conformation. cdnsciencepub.com The all-chair conformation of this compound means that only one alpha-hydrogen is in a trans-diaxial relationship to the lone pair of electrons on the N-16 nitrogen atom. cdnsciencepub.com This structural feature has been corroborated by the integrated intensity of the trans bands in its infrared spectrum, which is significantly lower than that of lupanine. cdnsciencepub.com

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. nih.gov By exploring the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. youtube.com For this compound, theoretical calculations, such as those using density functional theory (DFT), have been employed to study its molecular and electronic structure. These calculations are consistent with experimental X-ray data and spectroscopic evidence, confirming the preferred conformations. researchgate.netresearchgate.net For instance, the most stable conformer of lactam aphylline (10-oxo-sparteine) is predicted to have a unique chair-sofa A/B-transoid and chair-chair C/D-cisoid arrangement of its quinolizidine moieties. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fortunejournals.comjapsonline.com This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. frontiersin.orgnih.gov The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamic behavior of the ligand-target complex over time. fortunejournals.comfrontiersin.org MD simulations provide a more detailed picture of the interactions, including the flexibility of both the ligand and the target, and can help to validate the docking results. japsonline.commdpi.com These simulations track the movements of atoms and molecules, offering insights into conformational changes and the strength of intermolecular interactions like hydrogen bonds and hydrophobic contacts. frontiersin.orgmdpi.com While specific molecular docking and dynamics simulation studies focused solely on this compound are not extensively detailed in the provided results, the general applicability of these techniques to alkaloids and other natural products is well-established for identifying potential therapeutic targets. frontiersin.orgnih.gov

In Silico Prediction of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. acs.orgnih.gov In silico SAR methods use computational models to predict the activity of new or untested compounds based on the properties of known active and inactive molecules.

For quinolizidine alkaloids like this compound, SAR studies can help in identifying the key structural features responsible for their biological effects. acs.org These studies can involve the analysis of various molecular descriptors, such as electronic properties, hydrophobicity, and steric factors. While a specific in silico SAR study for this compound is not detailed, research on related compounds highlights the importance of such analyses in guiding the design of new derivatives with improved activity. researchgate.net The complexity of the quinolizidine skeleton provides a rich field for exploring these relationships. acs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide a powerful means to investigate the electronic structure, properties, and reactivity of molecules. nauka-nanrk.kz Methods like density functional theory (DFT) have been successfully applied to study quinolizidine alkaloids, including oxo-sparteines which are structurally related to this compound. researchgate.net

These calculations can predict a range of properties, including NMR chemical shifts and nuclear spin-spin coupling constants, which show good agreement with experimental data. researchgate.net The electronic structure of these alkaloids, including the location and energy of the nitrogen and oxygen lone pair electrons, can be described through these calculations, offering insights into their reactivity and potential for intermolecular interactions. researchgate.net For example, the computed gas-phase proton affinity of related matrine-type alkaloids indicates a basicity comparable to other polycyclic proton sponges. researchgate.net Such calculations are crucial for understanding the fundamental chemical nature of this compound.

Future Research Directions and Perspectives in + Aphylline Studies

Elucidation of Remaining Uncharted Biosynthetic Enzymes and Genes

The biosynthesis of quinolizidine (B1214090) alkaloids is known to originate from the amino acid L-lysine, which is converted to cadaverine (B124047) by the enzyme lysine (B10760008) decarboxylase. nih.govnih.gov However, the subsequent enzymatic steps that construct the intricate tetracyclic core of matrine-type alkaloids like (+)-aphylline remain largely uncharacterized. The complete elucidation of the QA pathway is considered a significant milestone yet to be reached in the field of alkaloid biosynthesis. rsc.org

Future research should prioritize the identification and functional characterization of the specific enzymes responsible for the biosynthesis of this compound in its native producer, Anabasis aphylla. A promising strategy involves a multi-step approach:

Transcriptome Analysis: High-throughput sequencing of the A. aphylla transcriptome can generate a comprehensive database of expressed genes.

Gene Discovery: By comparing the transcriptomes of high-producing versus low-producing tissues or plants grown under inducing versus non-inducing conditions, researchers can identify candidate genes through co-expression analysis. Genes encoding enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and acyltransferases are of particular interest, as they are commonly involved in modifying alkaloid scaffolds. nih.gov

Functional Characterization: Candidate genes can be cloned and expressed in heterologous systems, such as Nicotiana benthamiana or yeast, to confirm their enzymatic function. By providing the appropriate precursors, the specific reactions catalyzed by these enzymes can be determined.

Recent successes in identifying the enzymes that convert (-)-sparteine (B7772259) to other QA derivatives in lupins, such as a specific cytochrome P450 (CYP71D189) and a short-chain dehydrogenase/reductase (SDR1), provide a clear precedent for this approach. researchgate.netresearchgate.net Unraveling the complete biosynthetic pathway of this compound would not only be a fundamental scientific achievement but also a critical prerequisite for its biotechnological production.

Development of Novel and Sustainable Synthetic Methodologies

While the isolation of this compound from natural sources is possible, developing efficient and scalable synthetic routes is crucial for ensuring a reliable supply for pharmacological studies and potential therapeutic applications. The total synthesis of complex, polycyclic alkaloids is a formidable challenge that often drives innovation in organic chemistry. chemrxiv.orgnih.gov

Future synthetic efforts for this compound should focus on two key areas:

Efficient Total Synthesis: The development of a concise and high-yielding total synthesis is a primary goal. This could be achieved by employing modern synthetic strategies such as C-H activation, asymmetric catalysis to control stereochemistry, or continuous flow chemistry to improve safety and scalability.

Sustainable and Green Chemistry Approaches: In line with the growing emphasis on environmental responsibility, new synthetic methodologies should aim to be more sustainable. rsc.org This includes the exploration of:

Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform key chemical transformations with high selectivity and under mild conditions.

Chemo-enzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the precision of enzymatic reactions to create more efficient pathways.

Eco-friendly Processes: Employing greener solvents, reducing the use of toxic heavy-metal catalysts, and improving atom economy. rsc.org

Furthermore, improving the efficiency of extraction from the plant source using advanced, sustainable techniques like supercritical fluid extraction could provide a greener alternative to traditional solvent-based methods for obtaining initial research quantities. rsc.org

Discovery of Undiscovered Biological Activities and Therapeutic Potential in Pre-clinical Settings

The quinolizidine alkaloid class is renowned for a wide spectrum of pharmacological activities. acs.org Specifically, matrine-type alkaloids, to which this compound belongs, have been reported to possess antitumor, antiviral, anti-inflammatory, and sedative properties. acs.org Despite this, the biological activity profile of this compound itself remains largely unexplored.

A systematic investigation into the therapeutic potential of this compound is a critical future direction. This research should proceed through a structured pipeline:

Broad-Spectrum In Vitro Screening: Purified this compound should be subjected to a comprehensive panel of in vitro assays to identify potential bioactivities. This would include cell-based assays for cytotoxicity against various cancer cell lines, antiviral activity against a range of viruses, anti-inflammatory effects (e.g., inhibition of cytokine production), and receptor binding assays to explore neuropharmacological potential.

Mechanism of Action Studies: For any promising activities identified, further studies should be conducted to elucidate the underlying mechanism of action. This could involve identifying the specific molecular targets or signaling pathways modulated by the compound.

Pre-clinical Animal Models: Positive hits from in vitro screening must be validated in pre-clinical animal models of disease. nih.gov These studies are essential to evaluate the in vivo efficacy, pharmacokinetics, and preliminary safety profile of this compound, providing the necessary data to support any potential progression toward clinical development. mdpi.com

Given the known bioactivities of its chemical relatives, it is highly plausible that this compound possesses valuable therapeutic properties awaiting discovery.

Application of Advanced Biotechnological Approaches for Production and Engineering

Natural products are often produced by plants in small quantities, making their extraction unsustainable and commercially challenging. Advanced biotechnological approaches offer a powerful alternative for the large-scale, sustainable production of valuable compounds like this compound. nih.govnih.gov

Two primary biotechnological strategies could be pursued:

Heterologous Production in Microbial Hosts: Once the complete biosynthetic pathway is elucidated (as described in section 11.1), the corresponding genes can be transferred into a microbial chassis such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. aiche.org These microorganisms can be cultivated in large-scale fermenters, offering a consistent and scalable production platform independent of geographical location or climate. The successful microbial production of the antimalarial drug precursor artemisinic acid serves as a landmark example of this approach. nih.gov

Metabolic Engineering of Plants: The plant that naturally produces this compound, or a suitable model plant, could be genetically engineered to enhance production. A recent breakthrough in the QA field involved engineering narrow-leafed lupin to accumulate high levels of enantiomerically pure (-)-sparteine by knocking out a single downstream gene. nih.govresearchgate.net This strategy demonstrates the feasibility of tailoring a plant's metabolic output to favor a single, high-value alkaloid. Similar approaches, such as overexpressing rate-limiting enzymes in the this compound pathway or silencing competing metabolic pathways, could be applied to develop Anabasis aphylla as a dedicated "cellular factory."

These biotechnological methods hold the promise of transforming this compound from a rare natural product into a readily available compound for research and commercialization.

Integrative Omics Approaches in Chemical Ecology and Plant Science

Integrative omics—combining genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of an organism's biology and is a powerful tool for understanding plant specialized metabolism. nih.govresearchgate.net Applying these approaches to Anabasis aphylla would yield profound insights into the biology of this compound.

Future research in this area should focus on:

Genome and Transcriptome Sequencing: Sequencing the genome of A. aphylla would provide the fundamental blueprint of all potential genes, while transcriptome analysis reveals which genes are actively expressed in different tissues and under various conditions.

Metabolomic Profiling: Using techniques like mass spectrometry, researchers can create detailed maps of the metabolites present in the plant, including this compound and its potential precursors and derivatives.

Multi-Omics Integration: By integrating these datasets, strong correlations can be drawn between gene expression and metabolite accumulation. For example, identifying genes whose expression patterns perfectly match the production profile of this compound is a robust method for discovering biosynthetic genes. frontiersin.org

From a chemical ecology perspective, these tools can help answer fundamental questions about the role of this compound in nature. researchgate.net Quinolizidine alkaloids are often involved in plant defense against herbivores due to their toxicity and bitter taste. nih.govresearchgate.net Integrative omics can be used to study how the production of this compound is regulated in response to environmental stressors, such as insect attack or drought, thereby clarifying its ecological function and the regulatory networks that control its biosynthesis.

Q & A

Q. What are best practices for presenting this compound research data in publications?

  • Methodological Answer : Include processed data (e.g., IC50 tables, spectral peaks) in the main text, with raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials. Use visual aids like heatmaps for bioactivity trends and Sankey diagrams for biosynthetic pathways .

Q. How can researchers ensure reproducibility when sharing this compound synthesis protocols?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step video protocols or interactive electronic lab notebooks (ELNs). Cross-link to public repositories (e.g., Zenodo) for spectral data and compound metadata .

Contradiction and Uncertainty Management

Q. How should researchers address uncertainties in this compound’s mechanistic pathways?

  • Methodological Answer : Perform sensitivity analyses to identify critical variables (e.g., enzyme kinetics, substrate availability). Use Bayesian statistics to quantify uncertainty in pathway predictions. Publish conflicting data with explicit discussions on potential resolutions .

Q. What methodologies validate the purity of this compound in complex biological matrices?

  • Methodological Answer : Combine tandem MS (MS/MS) with stable isotope dilution assays (SIDA) to distinguish this compound from isomers. Validate extraction efficiency via spike-and-recovery experiments in relevant matrices (e.g., plasma, plant extracts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.